Cysteine monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

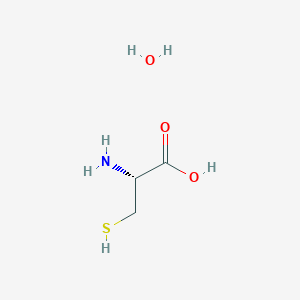

Cysteine monohydrate is a semi-essential proteinogenic amino acid. The thiol side chain in cysteine often participates in enzymatic reactions, as a nucleophile. The thiol is susceptible to oxidation to give the disulfide derivative cystine, which serves an important structural role in many proteins. When used as a food additive, it has the E number E920. It is encoded by the codons UGU and UGC.

Wissenschaftliche Forschungsanwendungen

1. Nutritional and Clinical Benefits

Cysteine monohydrate, specifically in the form of L-Cysteine (L-Cys), is recognized for its role in improving human health and treating diseases through dietary supplements or drugs (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018). It is considered a conditionally essential sulfur amino acid with critical roles in metabolic pathways involving methionine, taurine, and glutathione (GSH), and may assist in combating chronic inflammation by boosting antioxidant status (McPherson & Hardy, 2011).

2. Biological and Chemical Properties

Cysteine's intrinsic nucleophilicity, which makes it highly reactive, is crucial for diverse biochemical functions. Its reactivity in proteins is fine-tuned for various activities, including catalytic and reductive processes and oxidative modification (Weerapana et al., 2010). Its role in cellular homeostasis is significant, being a precursor for protein synthesis, and for the production of GSH, hydrogen sulfide (H₂S), and taurine (Yin et al., 2016).

3. Application in Biotechnology

This compound's properties have been harnessed in various biotechnological applications. For instance, metabolic engineering in Escherichia coli has been conducted to enhance sulfur conversion rate in cysteine biosynthesis for commercial purposes, such as in agriculture and food industries (Liu, Hou, Wang, & Li, 2019).

4. Analytical and Diagnostic Tools

This compound's reactivity has been utilized in the development of various analytical tools. This includes the creation of probes for detecting cysteine in vivo, offering insights into its roles in physiological and pathological processes (Hu et al., 2020). Additionally, advances in cysteine-responsive luminescence probes have been made for quantitative detection in complex biological systems, crucial for personalized diagnostics and therapies (Zhang, Yong, Yuan, & Xu, 2020).

5. Understanding Redox Biology

Cysteine plays a critical role in redox biology, being one of the most reactive amino acids due to its thiolate group. Differential alkylation-based strategies have been developed for analyzing cysteine modifications, crucial in understanding intracellular redox signaling and its associations with health and disease (Wojdyla & Rogowska-Wrzesińska, 2015).

Eigenschaften

CAS-Nummer |

39665-15-1 |

|---|---|

Molekularformel |

C3H9NO3S |

Molekulargewicht |

139.16 |

IUPAC-Name |

(2R)-2-amino-3-sulfanylpropanoic acid;hydrate |

InChI |

InChI=1S/C3H7NO2S.H2O/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H2/t2-;/m0./s1 |

InChI-Schlüssel |

RIPZAYPXOPSKEE-DKWTVANSSA-N |

SMILES |

C(C(C(=O)O)N)S.O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cysteine monohydrate; Cysteine hydrate; L-Cysteine, monohydrate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

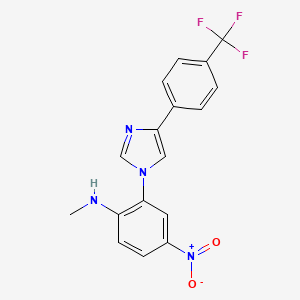

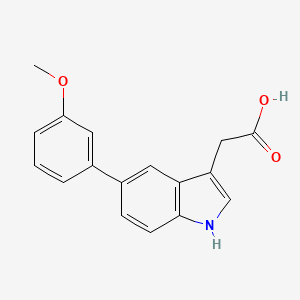

![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)